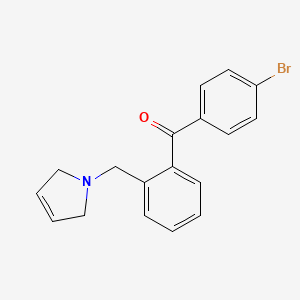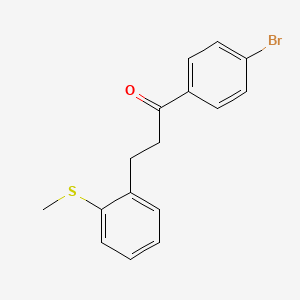![molecular formula C13H19N3O4S B1293023 3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid CAS No. 1119450-94-0](/img/structure/B1293023.png)
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid, also known as 3-AOP, is a novel small molecule that has recently been studied for its potential applications in scientific research. 3-AOP is a derivative of oxadiazole, an organic compound with a five-membered ring containing two nitrogen atoms. It is a highly versatile compound with a wide range of possible applications in organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
1,3,4-oxadiazole derivatives have been synthesized and tested for their antimicrobial activity against various bacteria and fungi. For example, a series of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles showed significant in vitro antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Aspergillus flavus (Sindhu et al., 2013).
Moreover, compounds derived from 4-oxo-4-(biphenyl-4-yl)butanoic acid (fenbufen) incorporating the 1,3,4-oxadiazol-2-yl motif demonstrated promising anti-inflammatory and analgesic properties, indicating the potential of these compounds in developing safer anti-inflammatory and analgesic agents with minimal ulcerogenic effects (Husain et al., 2009).
Synthesis and Structural Studies
The structural characteristics and synthesis methods of 1,3,4-oxadiazole derivatives have been widely explored, contributing to a deeper understanding of their chemical properties and potential applications. For instance, microwave-assisted synthesis techniques have been employed to create novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, highlighting advancements in efficient synthesis methods for producing these compounds (Dürüst & Karakuş, 2017).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives in corrosion inhibition for metals in acidic environments has been documented, showing that these compounds can form protective layers on metal surfaces, significantly reducing corrosion rates. This was evidenced by studies on benzimidazole bearing 1, 3, 4-oxadiazoles, which demonstrated their effectiveness as corrosion inhibitors for mild steel in sulfuric acid (Ammal et al., 2018).
Cytotoxicity and Cancer Research
1,3,4-oxadiazole derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. For example, hybrids of ursane and lupane with 1,3,4-oxadiazole and 1,2,3-triazole moieties were synthesized and tested for their cytotoxicity, revealing marked activity towards MCF-7 and HepG2 cells. This suggests the potential of these compounds in cancer research and therapy (Popov et al., 2020).
properties
IUPAC Name |
3-[[5-(azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c17-11(18)5-8-21-9-10-14-12(20-15-10)13(19)16-6-3-1-2-4-7-16/h1-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVENYAWZTQDURZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NC(=NO2)CSCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)
![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)









